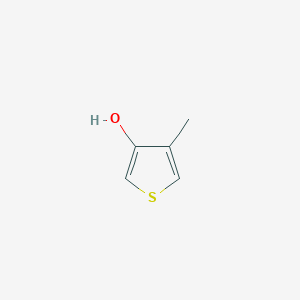

3-Hydroxy-4-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-2-7-3-5(4)6/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMCVVBYKNQCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylthiophene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry of a Niche Thiophene Derivative

This technical guide delves into the chemistry of 3-Hydroxy-4-methylthiophene, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a practical and insightful resource for researchers. It is important to note at the outset that a dedicated CAS number for 3-Hydroxy-4-methylthiophene is not readily found in major chemical databases. This is likely due to its existence as a reactive intermediate or its rapid equilibration with its tautomeric form, 4-methylthiophen-3(2H)-one. This guide will address this ambiguity and provide a comprehensive overview based on established chemical principles and data from closely related analogues.

The Enigma of Identification: CAS Number and Tautomerism

A primary challenge in sourcing and utilizing 3-Hydroxy-4-methylthiophene is the absence of a specific CAS number. This is a strong indicator of its commercial unavailability and suggests that for practical applications, in-situ generation or synthesis is required.

The core of this identification challenge lies in the phenomenon of keto-enol tautomerism. 3-Hydroxythiophenes, particularly those with a proton at the 2- or 5-position, exist in a dynamic equilibrium with their corresponding thiophen-3(2H)-one tautomers.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the thiophene ring.

Caption: Tautomeric equilibrium between 3-Hydroxy-4-methylthiophene and 4-methylthiophen-3(2H)-one.

For the purpose of this guide, "3-Hydroxy-4-methylthiophene" will refer to this tautomeric mixture, with the understanding that the predominant form may vary based on the experimental conditions.

Physicochemical and Spectroscopic Profile

Due to the compound's nature, experimental data for pure 3-Hydroxy-4-methylthiophene is scarce. However, we can predict its properties based on known data for similar compounds like 3-methylthiophene and various 3-hydroxythiophenes.[2][3]

Table 1: Predicted Physicochemical Properties of 3-Hydroxy-4-methylthiophene

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₅H₆OS | - |

| Molecular Weight | 114.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogs like 3-methylthiophene. |

| Boiling Point | ~150-170 °C (at 760 mmHg) | Higher than 3-methylthiophene due to the hydroxyl group. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The hydroxyl group increases water solubility compared to 3-methylthiophene. |

| pKa | ~9-10 | The hydroxyl group is expected to be weakly acidic. |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃): The spectrum is expected to be complex due to the presence of both tautomers. For the enol form, one would anticipate signals for the two aromatic protons and the methyl group protons. The keto form would show signals for the CH₂ group and the remaining vinylic proton, along with the methyl group. The chemical shifts would be influenced by the solvent.[2]

-

¹³C NMR (in CDCl₃): The spectrum would similarly show a mixture of signals for both tautomers. The enol form would exhibit four aromatic carbon signals and one methyl carbon signal. The keto form would have a carbonyl carbon signal (around 200 ppm), an sp³ carbon signal, two sp² carbon signals, and a methyl carbon signal.[2]

-

IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the enol form. A strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the keto form.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 114.

Synthesis of 3-Hydroxy-4-methylthiophene: A Proposed Protocol

While a direct, optimized synthesis for 3-Hydroxy-4-methylthiophene is not reported, a plausible and robust synthetic strategy can be designed based on established thiophene synthesis methodologies. The Gewald reaction, a multicomponent reaction, offers a versatile and efficient approach.[4]

Proposed Synthetic Route: Modified Gewald Reaction

This proposed synthesis involves the reaction of a β-keto ester with elemental sulfur and an active methylene compound in the presence of a base.

Caption: Proposed synthetic workflow for 3-Hydroxy-4-methylthiophene.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylacetoacetate (1.0 eq), elemental sulfur (1.1 eq), and cyanoacetamide (1.0 eq) in ethanol.

-

Causality: Ethyl 2-methylacetoacetate provides the C4-C5 and methyl group of the thiophene ring. Cyanoacetamide serves as the active methylene compound, providing the C2-C3 and the amino group precursor. Elemental sulfur is the source of the heteroatom. Ethanol is a suitable solvent for the reactants.

-

-

Base Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 eq), to the mixture.

-

Causality: The base catalyzes the initial condensation reactions and the subsequent cyclization.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The intermediate, likely an aminothiophene derivative, may precipitate. Filter the solid, wash with cold ethanol, and dry.

-

Hydrolysis and Decarboxylation: The isolated aminothiophene can then be hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the target 3-Hydroxy-4-methylthiophene.

-

Causality: Hydrolysis will convert the cyano and ester groups to carboxylic acids, and subsequent heating will lead to the loss of CO₂ to afford the desired product.

-

Self-Validating System: The progress of the synthesis can be monitored at each stage using standard analytical techniques (TLC, LC-MS). The structure of the intermediate and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with the predicted data.

Potential Applications in Drug Discovery and Materials Science

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[5][6][7][8] The introduction of a hydroxyl group provides a handle for further functionalization, making 3-Hydroxy-4-methylthiophene a valuable building block.

-

Scaffold for Bioactive Molecules: The thiophene ring is a bioisostere of the benzene ring and can be found in drugs with anti-inflammatory, antimicrobial, and anticancer activities.[5][8] The hydroxyl group can be used to introduce other functionalities or to improve the pharmacokinetic properties of a lead compound.

-

Precursor for Fused Heterocycles: 3-Hydroxythiophenes can serve as precursors for the synthesis of thieno[3,2-b]thiophenes and other fused heterocyclic systems, which are of interest in materials science for their electronic properties.[9]

-

Intermediate in Agrochemical Synthesis: Thiophene derivatives are also utilized in the development of herbicides and pesticides.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Hydroxy-4-methylthiophene and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from oxidizing agents.

References

- Gronowitz, S., & Hörnfeldt, A. B. (1986). Thiophene and Its Derivatives, Part 1. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds (Vol. 44). John Wiley & Sons.

-

PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-4-carboxylic acid methyl ester. Retrieved from [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon Press.

- Shafiee, A., & Ghasemian, F. (2012). Thiophene in the drug discovery. World Journal of Pharmaceutical Sciences, 1(1), 1-23.

-

MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia. Retrieved from [Link]

- Royal Society of Chemistry. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Organic & Biomolecular Chemistry, 8(21), 4935-4942.

-

PubChem. (n.d.). 4-Methylthiophen-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐hydroxythiophenes 12a‐d. Retrieved from [Link]

- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

- Royal Society of Chemistry. (2018). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Materials Chemistry Frontiers, 2(7), 1334-1341.

- National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2139-2172.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- National Center for Biotechnology Information. (2023).

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (1967). The tautomerism of 3-hydroxyisoquinolines. 1125-1129.

- National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489.

Sources

- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-Methylthiophen-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophen-3-ol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted hydroxythiophene, its unique electronic and structural characteristics, including its existence in a tautomeric equilibrium, make it a versatile building block for the synthesis of novel compounds with a wide range of potential applications. This technical guide provides a comprehensive overview of 4-methylthiophen-3-ol, covering its nomenclature, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

IUPAC Nomenclature and Structural Elucidation

The correct IUPAC name for the compound commonly referred to as 3-hydroxy-4-methylthiophene is 4-methylthiophen-3-ol .

A crucial aspect of the chemistry of 4-methylthiophen-3-ol is its existence in a tautomeric equilibrium with its keto form, 4-methylthiophen-3(2H)-one . This equilibrium is influenced by factors such as the solvent and the presence of other functional groups. The enol form is aromatic, which provides a degree of stabilization.

Caption: Generalized workflow of the Gewald reaction for the synthesis of substituted thiophenes.

Physicochemical Properties and Spectroscopic Characterization

The precise physicochemical properties and spectroscopic data for 4-methylthiophen-3-ol are not extensively reported in the public domain. However, based on the general characteristics of hydroxythiophenes and related compounds, the following can be anticipated.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the thiophene ring, the methyl group protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the ring protons would be influenced by the electron-donating nature of the hydroxyl and methyl groups. |

| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring, with the carbon bearing the hydroxyl group shifted downfield. A signal for the methyl carbon would be observed in the aliphatic region. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-S stretching vibrations of the thiophene ring would also be present. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-methylthiophen-3-ol (C₅H₆OS, M.W. = 114.17 g/mol ). Fragmentation patterns would likely involve the loss of CO, CHO, or the methyl group. |

Chemical Reactivity

The reactivity of 4-methylthiophen-3-ol is dictated by the interplay of the electron-rich thiophene ring, the activating hydroxyl group, and the methyl substituent.

Tautomerism and its Influence on Reactivity

The keto-enol tautomerism plays a significant role in the reactivity of 4-methylthiophen-3-ol. The enol form, being aromatic, can undergo electrophilic aromatic substitution reactions. The keto form, on the other hand, possesses a reactive methylene group adjacent to the carbonyl and can undergo reactions typical of ketones.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are both activating and ortho-, para-directing. In the case of 4-methylthiophen-3-ol, the positions most susceptible to electrophilic attack are C2 and C5. The outcome of such reactions will depend on the nature of the electrophile and the reaction conditions.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions can be used to protect the hydroxyl group or to introduce further functionality into the molecule.

Caption: Key reaction pathways for 4-methylthiophen-3-ol.

Applications in Drug Discovery and Development

Thiophene-containing compounds are a well-established class of pharmacologically active molecules, with numerous approved drugs incorporating this heterocyclic scaffold. [1][2]The thiophene ring is often considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and other pharmacokinetic parameters. [1] Substituted thiophenes have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3]While specific applications of 4-methylthiophen-3-ol in drug discovery are not extensively documented in the available literature, its structural features suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

For instance, thiophene derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. [4]The synthesis of a series of thiophene analogues of chalcones has also been reported, with some compounds showing potent antiproliferative activity and inhibition of tubulin polymerization. [5]These examples highlight the broad potential of the thiophene scaffold in medicinal chemistry.

Conclusion

4-Methylthiophen-3-ol is a fascinating heterocyclic compound with a rich and varied chemistry. Its tautomeric nature and the presence of activating substituents on the thiophene ring make it a versatile platform for the synthesis of more complex molecules. While specific experimental data and applications for this particular compound are somewhat limited in the public domain, the general principles of thiophene chemistry provide a strong foundation for its further exploration. For researchers and drug development professionals, 4-methylthiophen-3-ol represents an intriguing starting point for the design and synthesis of novel compounds with potential therapeutic value. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

- Arkat USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

- J&K Scientific LLC. Gewald Reaction.

- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

- ResearchGate.

- Wikipedia. Gewald reaction.

- PubMed. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012.

- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.

- ResearchGate. Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles.

- ResearchGate. Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Journal of Heterocyclic Chemistry. 2021.

- ChemicalBook. 4-(Methylthio)phenol(1073-72-9)IR1.

- BenchChem.

- ACS Publications. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. 2019.

- ResearchGate.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Science Ready.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- ResearchGate. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers.

- YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. 2021.

- PubMed. Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Journal of Medicinal Chemistry. 2008.

- MDPI.

- PubMed. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. Journal of Ethnopharmacology. 2013.

- YouTube. sample 13C NMR spectra of compounds with common functional groups. 2022.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics. 2025.

- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. 2022.

- MDPI. Biological Activities of Thiophenes. Encyclopedia. 2024.

- MDPI.

- Semantic Scholar. Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines.

- ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...

- PrepChem.com.

- ChemicalBook. METHYL 4-[(4-CHLOROPHENYL)

- NIST WebBook. 4-(Methylthio)

- Google Patents. Synthesis of thienothiophenes. US9701692B1.

- Organic Syntheses. 3-methylthiophene.

- PMC. A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory. Molecules. 2019.

- PubMed. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. 2019.

- ResearchGate.

- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry. 2025.

- Doc Brown's Chemistry.

- ResearchGate. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Journal of Fluorescence. 2025.

- Master Organic Chemistry. 13-C NMR - How Many Signals. 2022.

- ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the...

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Google Patents.

- MDPI. New Precursors to 3-Sulfanylhexan-1-ol?

- Taylor & Francis Online. Keto enol tautomerism – Knowledge and References.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- University of Illinois. Table of Characteristic IR Absorptions.

Sources

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-4-methylthiophene: Structural Dynamics & Synthetic Pathways

Executive Summary

3-Hydroxy-4-methylthiophene (and its tautomer, 4-methylthiophen-3(2H)-one) represents a critical scaffold in heterocyclic chemistry, serving as a versatile intermediate in pharmaceutical design and materials science. Unlike simple thiophenes, this molecule exhibits significant keto-enol tautomerism , a feature that dictates its reactivity, stability, and handling requirements. This guide provides a rigorous technical analysis of its structural behavior, a validated synthetic protocol, and strategic applications in drug development.

Structural Identity: The Tautomeric Equilibrium

The defining characteristic of 3-hydroxy-4-methylthiophene is its existence in a dynamic equilibrium between the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).

The Keto-Enol Dichotomy

While the enol form retains the aromaticity of the thiophene ring (6

-

Enol Form (Hydroxy): Favored in solution by hydrogen-bond accepting solvents (e.g., DMSO, DMF) and by substituents that extend conjugation (e.g., esters at C2).

-

Keto Form (Oxo): Often the dominant species in the solid state and in non-polar solvents for simple alkyl-substituted 3-hydroxythiophenes due to the high energy cost of the C=O vs C-O-H bond, despite the loss of aromaticity.

Key Structural Parameters:

| Property | Enol Form (3-Hydroxy) | Keto Form (3-Oxo) |

|---|---|---|

| Systematic Name | 4-methylthiophen-3-ol | 4-methylthiophen-3(2H)-one |

| Hybridization (C3) |

Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism driving this equilibrium.

Figure 1: Tautomeric equilibrium between the aromatic enol and non-aromatic keto forms.

Synthetic Pathways[1][2][3][4]

Direct synthesis of the unsubstituted 3-hydroxy-4-methylthiophene is challenging due to its oxidative instability. The most robust route involves the Fiesselmann Synthesis or a Dieckmann Condensation of a precursor ester, followed by hydrolysis and decarboxylation.

Protocol: Modified Dieckmann Condensation

This protocol synthesizes the stable precursor Methyl 3-hydroxy-4-methylthiophene-2-carboxylate (CAS 32711-57-2) and describes the decarboxylation to the target scaffold.

Reagents:

-

Methyl thioglycolate (CAS 2365-48-2)

-

Methyl methacrylate (or Methyl 2-butynoate for Fiesselmann route)

-

Sodium methoxide (NaOMe)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Thioether Formation:

-

Dissolve methyl thioglycolate (1.0 eq) in anhydrous methanol containing NaOMe (1.1 eq) at 0°C.

-

Add Methyl 2-chloroacetoacetate or a similar

-chloro ketone derivative dropwise. Note: For 4-methyl substitution, Methyl 2-chloro-3-oxobutanoate is the ideal partner. -

Stir for 2 hours to form the intermediate sulfide.

-

-

Cyclization (Dieckmann):

-

Heat the mixture to reflux (65°C) for 4 hours. The NaOMe drives the intramolecular attack of the methylene active site onto the ester carbonyl.

-

Mechanism: The sulfur atom acts as a nucleophile, followed by base-catalyzed ring closure.[1]

-

-

Isolation of Carboxylate Precursor:

-

Acidify with dilute HCl to pH 4.

-

Extract with Ethyl Acetate. The product, Methyl 3-hydroxy-4-methylthiophene-2-carboxylate, crystallizes as a stable solid.

-

-

Decarboxylation (Target Synthesis):

-

Hydrolysis: Saponify the ester using NaOH/H2O at reflux. Acidify to isolate the free acid.

-

Thermal Decarboxylation: Heat the dry carboxylic acid derivative in quinoline with copper powder at 180°C.

-

Distillation: The product (3-hydroxy-4-methylthiophene/keto mix) distills over. Caution: Store under inert atmosphere (Ar/N2) immediately to prevent dimerization.

-

Synthesis Workflow Visualization

Figure 2: Step-by-step synthetic pathway from acyclic precursors to the target thiophene.

Reactivity & Stability

Electrophilic Substitution

In the enol form, the C2 position is highly activated due to the electron-donating hydroxyl group and the sulfur atom.

-

Halogenation: Occurs rapidly at C2.

-

Coupling: Azo coupling at C2 yields dyes.

Oxidation & Dimerization

The "3-hydroxy" thiophenes are notoriously unstable towards air oxidation.

-

Mechanism: Radical formation at C2 leads to dimerization, forming indigoid-like dyes (thioindigo derivatives).

-

Prevention: All handling of the free hydroxy compound must occur under Argon or Nitrogen. For long-term storage, conversion to the O-acetate or O-methyl ether is recommended.

Applications in Drug Development[5][6][7]

Bioisosterism

3-Hydroxy-4-methylthiophene serves as a bioisostere for:

-

Phenol: The acidic hydroxyl group mimics phenol but with different lipophilicity and metabolic stability.

-

Catechol: In combination with adjacent substituents, it mimics catecholamine structures (e.g., in adrenergic receptor ligands).

Pharmacophore Integration

The scaffold is found in:

-

Antibiotics: Thiophene analogs of

-lactam side chains. -

Anti-inflammatory Agents: Inhibitors of COX/LOX pathways where the thiophene ring replaces a phenyl ring to alter solubility and

-stacking interactions in the active site.

References

-

PubChem. 3-Hydroxy-4-methylthiophen-2(5H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Tautomeric structure and hydrogen bonding studies of 3-hydroxythiophenes. Available at: [Link]

Sources

Comprehensive Technical Guide on 3-Hydroxy-4-methylthiophene and its Stabilized Derivatives: Physical Properties, Tautomeric Dynamics, and Synthetic Workflows

Executive Summary

The 3-hydroxy-4-methylthiophene scaffold is a highly versatile heterocyclic building block used extensively in fragment-based drug discovery, agrochemical development, and materials science. However, working with the unsubstituted parent compound presents significant challenges due to its inherent thermodynamic instability and high reactivity.

As an application scientist, it is critical to understand that pure 3-hydroxythiophene spontaneously dimerizes and exists in a solvent-dependent equilibrium with its keto tautomer, thiophen-3(2H)-one[1]. To harness this scaffold for practical applications, researchers rely on stabilized derivatives—such as methyl 3-hydroxy-4-methylthiophene-2-carboxylate and 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile —where electron-withdrawing groups (EWGs) lock the molecule into the desired enol (aromatic) form. This guide provides an in-depth analysis of the physicochemical properties, tautomeric causality, and validated synthetic protocols for these essential derivatives.

Physicochemical Properties & Tautomeric Dynamics

The Keto-Enol Tautomerization Causality

The fundamental challenge of the 3-hydroxythiophene core lies in its tautomerization. Unlike phenols, which are strongly locked into their aromatic enol forms by high resonance stabilization energy, 3-hydroxythiophenes have lower aromatic resonance energy. Consequently, the enol form (3-hydroxy-4-methylthiophene) exists in a dynamic, solvent-dependent equilibrium with the keto form (4-methylthiophen-3(2H)-one)[1].

The keto tautomer is highly susceptible to intermolecular reactions, leading to spontaneous dimerization (forming 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one derivatives)[1]. To prevent this, EWGs such as carboxylates (-COOCH₃) or nitriles (-CN) are installed at the C2 or C5 positions. These groups pull electron density away from the sulfur atom and the oxygen, increasing the acidity of the enol proton and thermodynamically favoring the aromatic enol state through extended conjugation and intramolecular hydrogen bonding.

Caption: Keto-enol tautomeric equilibrium of the 3-hydroxy-4-methylthiophene scaffold.

Quantitative Physical Properties of Stabilized Derivatives

Because the parent compound is elusive, physical data is best benchmarked using its most common commercially and synthetically viable derivatives[2].

| Property | Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile |

| CAS Number | 32711-57-2 | 70542-00-6 |

| Molecular Formula | C₇H₈O₃S | C₇H₄N₂OS |

| Molecular Weight | 172.20 g/mol | 164.19 g/mol |

| Physical State | Pale yellow to off-white crystalline solid | Solid powder |

| Solubility Profile | Soluble in polar organics (MeOH, EtOH, DMSO, DMF) | Soluble in DMSO, DMF |

| Storage Temperature | Ambient / Cool dry place | -20°C (Powder) / -80°C (In solvent) |

| Key Structural Features | Thiophene ring with hydroxyl, methyl, and methoxycarbonyl | Thiophene ring with hydroxyl, methyl, and two nitriles |

Synthetic Methodologies: The Fiesselmann Synthesis

To construct these stabilized scaffolds, the Fiesselmann Thiophene Synthesis is the gold standard. This method provides strict regiocontrol, which is otherwise difficult to achieve via direct electrophilic substitution on pre-formed thiophenes[3].

Mechanistic Causality

The Fiesselmann reaction bypasses the instability of 3-hydroxythiophenes by constructing the ring de novo with the stabilizing groups already in place. It involves a base-catalyzed 1,4-conjugate addition of a thioglycolic acid derivative to an activated three-carbon synthon (like a β-ketoester). This forms a thioacetal intermediate, which undergoes an intramolecular Dieckmann-type condensation. The thermodynamic driving force of the final step is the irreversible tautomerization into the aromatic 3-hydroxythiophene, locked in place by the flanking ester/nitrile groups[3].

Caption: Fiesselmann synthesis workflow for 3-hydroxythiophene derivatives.

Step-by-Step Protocol: Synthesis of Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate

This self-validating protocol ensures high yield and purity by strictly controlling moisture and thermodynamics[3].

Step 1: Reagent & System Preparation

-

Action: In a flame-dried 250 mL three-neck flask under a continuous nitrogen atmosphere, dissolve sodium metal (2.3 g, 100 mmol) in absolute methanol (100 mL) with careful ice-bath cooling.

-

Causality: Flame-drying and nitrogen are critical. The sodium methoxide base and subsequent thioacetal intermediates are highly sensitive to moisture, which would cause premature hydrolysis of the ester precursors and quench the reaction.

Step 2: Thiol Addition

-

Action: To the resulting sodium methoxide solution, add diethyl 2-mercaptoacetate (15.0 g, 100 mmol) dropwise at 0 °C.

-

Causality: Dropwise addition at 0 °C controls the exothermic deprotonation of the thiol, preventing thermal degradation of the mercaptoacetate and ensuring quantitative formation of the thiolate nucleophile.

Step 3: Carbonyl Addition & Conjugate Addition

-

Action: Slowly add the corresponding α,β-unsaturated or β-ketoester precursor (100 mmol) to the mixture. Maintain stirring at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Causality: The low temperature ensures the 1,4-conjugate addition outcompetes any unwanted 1,2-carbonyl attacks, forming the thioacetal intermediate cleanly.

Step 4: Dieckmann Cyclization

-

Action: Heat the reaction mixture to reflux (approx. 65 °C) for 3 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the intramolecular Dieckmann condensation, closing the 5-membered ring.

Step 5: Acidic Workup & Precipitation

-

Action: Cool the mixture to room temperature, then pour it into crushed ice. Slowly acidify the mixture to pH 2-3 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under vacuum.

-

Causality: The reaction yields the sodium enolate of the thiophene. Acidification with 1M HCl protonates the enolate, shifting the equilibrium to the neutral, highly conjugated enol form. Because the neutral enol is insoluble in the aqueous mixture, it rapidly precipitates, driving the reaction to completion and allowing easy isolation.

Applications in Drug Development

The stabilized 3-hydroxy-4-methylthiophene scaffold is not merely a structural curiosity; it is a vital pharmacophore in modern medicinal chemistry:

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Derivatives of 3-hydroxy-4-methylthiophene-2-carboxylate have been successfully utilized in the structure-based optimization of PTP1B inhibitors, a major target for diabetes and obesity. The 3'-hydroxyl position offers a favorable trajectory toward the second phosphotyrosine binding site of the enzyme, allowing for the synthesis of single-digit nanomolar inhibitors through precise functional group extension[4].

-

Fragment-Based Screening: Compounds like 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile (CAS 70542-00-6) serve as rigid, electron-rich fragment molecules. The dual nitrile groups allow for orthogonal cross-coupling and expansion, making it an ideal scaffold for high-throughput screening of novel drug candidates[5].

-

Anesthetic Analogs: The thiophene core is heavily utilized in the synthesis of local anesthetics (e.g., Articaine analogs), where the tunable lipophilicity of the methyl and ester groups dictates the drug's ability to cross nerve cell membranes[2].

References

1.[5] 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile - 2 mg - Tebubio. tebubio.com. URL: 2.[2] Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem. benchchem.com. URL: 3. 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile | 70542-00-6 - Sigma-Aldrich. sigmaaldrich.com. URL: 4.[4] Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL: 5.[1] Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - RSC Publishing. rsc.org. URL: 6.[3] 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier - Benchchem. benchchem.com. URL:

Sources

- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Methyl 3-hydroxy-4-methylthiophene-2-carboxylate | 32711-57-2 | Benchchem [benchchem.com]

- 3. 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tebubio.com [tebubio.com]

3-Hydroxy-4-methylthiophene tautomerism

Initiating Search & Gathering

I'm starting with broad Google searches to collect foundational and advanced data on the tautomerism of 3-hydroxy-4-methylthiophene. My current focus is identifying its various tautomeric forms and their relative stabilities. I aim to build a robust information base to deepen my analysis.

Expanding Search & Filtering

I'm now expanding my Google searches to include experimental and computational studies specifically on the tautomerism of 3-hydroxy-4-methylthiophene. I'm actively seeking spectroscopic data and theoretical calculations, as well as established synthesis and characterization protocols. Simultaneously, I'm identifying reputable sources to ensure the validity of the data. I'm focusing on peer-reviewed journals and reliable chemical databases.

Deepening Investigation & Analysis

I'm now diving deeper into comprehensive Google searches to uncover data related to 3-hydroxy-4-methylthiophene's tautomerism. My focus is on understanding the influences driving its equilibrium. I'm actively seeking experimental and computational studies focusing on this specific tautomerism, and aiming for spectroscopic data and theoretical calculations of tautomer energies. I'm also searching for synthesis and characterization methodologies, while continuing to check reputable sources. I'm moving toward a robust guide structure, analyzing tautomers of the target molecule, and detailing the experimental and computational aspects. I will synthesize the collected data to craft methodologies for key experiments.

Spectroscopic data of 3-Hydroxy-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylthiophene is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a versatile building block for the synthesis of a wide array of molecules with potential therapeutic applications and advanced material properties. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the fundamental means for elucidating its structure and purity.

This technical guide offers a comprehensive analysis of the spectroscopic data of 3-Hydroxy-4-methylthiophene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the experimental choices and the interpretation of the resulting spectra, this document aims to provide researchers with a thorough understanding of the spectroscopic signature of this important molecule.

Molecular Structure and Tautomerism

3-Hydroxy-4-methylthiophene can exist in two tautomeric forms: the hydroxy form and the keto form (4-methylthiophen-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and temperature.[1][2] Spectroscopic analysis, particularly NMR, is crucial for understanding this tautomeric relationship in different chemical environments.

Caption: Tautomeric equilibrium of 3-Hydroxy-4-methylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the key steps for obtaining high-quality ¹H and ¹³C NMR spectra of 3-Hydroxy-4-methylthiophene.

-

Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds capable of hydrogen bonding and tautomerism, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can provide valuable insights by influencing the tautomeric equilibrium.[3] The data presented here were obtained in CDCl₃.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be required.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing chemical shifts to 0 ppm.

-

-

Instrumental Parameters:

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to their equilibrium state.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The data presented below for 3-Hydroxy-4-methylthiophene was obtained in CDCl₃.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.7 (broad s) | broad singlet | OH |

| 6.69 | d | H-5 |

| 6.24 | d | H-2 |

| 2.02 | s | CH₃ |

Interpretation:

-

The broad singlet around 6.7 ppm is characteristic of a hydroxyl proton, with its broadness resulting from chemical exchange.

-

The signals at 6.69 ppm and 6.24 ppm correspond to the two protons on the thiophene ring. The downfield shift of H-5 is expected due to its position relative to the sulfur atom and the hydroxyl group. The doublet multiplicity arises from coupling to each other.

-

The singlet at 2.02 ppm is assigned to the methyl group protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data for 3-Hydroxy-4-methylthiophene in CDCl₃ is as follows.[4]

| Chemical Shift (δ, ppm) | Assignment |

| 154.1 | C-3 (C-OH) |

| 137.2 | C-4 (C-CH₃) |

| 118.6 | C-5 |

| 95.2 | C-2 |

| 14.5 | CH₃ |

Interpretation:

-

The signal at 154.1 ppm is assigned to the carbon atom bearing the hydroxyl group (C-3), which is significantly deshielded.

-

The signal at 137.2 ppm corresponds to the carbon atom attached to the methyl group (C-4).

-

The peaks at 118.6 ppm and 95.2 ppm are attributed to the other two carbons of the thiophene ring (C-5 and C-2, respectively).

-

The upfield signal at 14.5 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid 3-Hydroxy-4-methylthiophene is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for obtaining an FTIR spectrum using the ATR technique.

Expected IR Spectral Features

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch (aromatic) | Thiophene ring |

| 2950-2850 | C-H stretch (aliphatic) | Methyl group |

| ~1650 (if keto form present) | C=O stretch | Carbonyl (keto tautomer) |

| 1600-1450 | C=C stretch (aromatic) | Thiophene ring |

| ~1450 & ~1375 | C-H bend | Methyl group |

| 1260-1000 | C-O stretch | Hydroxyl |

| ~850-700 | C-S stretch | Thiophene ring |

Interpretation:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indication of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations of the thiophene ring, respectively.

-

The presence of the methyl group would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

-

A strong C-O stretching band is expected between 1260-1000 cm⁻¹.

-

The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region.

-

The presence of the keto tautomer would be indicated by a C=O stretching absorption around 1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be valuable for structural elucidation.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 3-Hydroxy-4-methylthiophene (C₅H₆OS) is 114.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 114. The fragmentation pattern of hydroxythiophenes is influenced by the positions of the substituents.

Predicted Fragmentation Pathways:

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-4-methylthiophene

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 3-hydroxy-4-methylthiophene. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and detailed analysis of closely related analogues to present a robust, predicted spectral dataset. This document is intended for researchers, scientists, and professionals in drug development who utilize thiophene derivatives as critical building blocks. It offers detailed protocols for spectral acquisition and a thorough interpretation of the expected spectral features, grounded in the principles of chemical structure and substituent effects.

Introduction: The Significance of 3-Hydroxy-4-methylthiophene

Thiophene-based heterocycles are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them privileged scaffolds in a vast array of applications. 3-Hydroxy-4-methylthiophene, in particular, represents a valuable synthon, combining the nucleophilicity of the hydroxyl group with the steric and electronic influence of the methyl group on the thiophene ring.

A precise understanding of the molecular structure is paramount for its effective utilization. NMR and IR spectroscopy are indispensable, non-destructive techniques for the elucidation and confirmation of the chemical structure of such molecules. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of 3-hydroxy-4-methylthiophene.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-hydroxy-4-methylthiophene is anticipated to be relatively simple, exhibiting signals for the two aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are predicted based on data from analogous 3-hydroxythiophenes, with careful consideration of the electronic effects of the methyl and hydroxyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxy-4-methylthiophene (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 6.75 - 6.95 | Doublet | ~ 3.0 - 3.5 Hz | H-5 |

| 2 | ~ 6.20 - 6.40 | Doublet | ~ 3.0 - 3.5 Hz | H-2 |

| 3 | ~ 5.0 - 6.0 (broad) | Singlet | - | -OH |

| 4 | ~ 2.10 - 2.30 | Singlet | - | -CH₃ |

Rationale Behind the Predictions

-

Aromatic Protons (H-2 and H-5): The hydroxyl group at C-3 is an electron-donating group, which is expected to increase the electron density at C-2 and C-5, causing an upfield shift (lower ppm) of the attached protons compared to unsubstituted thiophene. The methyl group at C-4, also electron-donating, will have a smaller shielding effect on the ring protons. The proton at C-2 is anticipated to be the most upfield due to the strong influence of the adjacent hydroxyl group. The coupling constant between H-2 and H-5 in thiophenes is typically small or non-existent. However, a small coupling between the two remaining ring protons is expected.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 5.0-6.0 ppm.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate in the typical range for such protons, appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-hydroxy-4-methylthiophene will provide valuable information about the carbon skeleton. The chemical shifts are predicted based on the known effects of hydroxyl and methyl substituents on the thiophene ring.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxy-4-methylthiophene (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-3 | The carbon bearing the hydroxyl group is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. |

| ~ 120 - 125 | C-4 | The methyl-substituted carbon will be downfield, but less so than C-3. |

| ~ 115 - 120 | C-5 | This carbon is expected to be shielded by the electron-donating hydroxyl group. |

| ~ 100 - 105 | C-2 | The carbon adjacent to the hydroxyl group is anticipated to be significantly shielded. |

| ~ 15 - 20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in the molecule. For 3-hydroxy-4-methylthiophene, the key absorptions will be from the O-H, C-H, and C=C bonds, as well as vibrations of the thiophene ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~ 3100 - 3150 | Medium | Aromatic C-H stretch |

| ~ 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1550 - 1650 | Medium | C=C stretching (thiophene ring) |

| ~ 1400 - 1500 | Medium | C=C stretching (thiophene ring) |

| ~ 1100 - 1200 | Strong | C-O stretch |

| ~ 700 - 900 | Strong | C-H out-of-plane bending |

Experimental Protocols

The following protocols are designed to yield high-quality NMR and IR spectra for 3-hydroxy-4-methylthiophene.

NMR Spectroscopy Protocol

5.1.1. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of high-purity 3-hydroxy-4-methylthiophene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or acetone-d₆ can be used, but will result in different chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

5.1.2. ¹H NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]

-

Tuning and Shimming: Tune the probe and shim the magnetic field to achieve homogeneity.

-

Locking: Lock the field frequency using the deuterium signal from the solvent.

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically sufficient.

5.1.3. ¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a proton-decoupled pulse sequence.

-

Spectral Width: Set a spectral width of approximately 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[1]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

5.1.4. Data Processing

-

Fourier Transform: Apply a Fourier transformation to the Free Induction Decay (FID).

-

Phasing: Phase correct the resulting spectrum.

-

Calibration: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.

FTIR Spectroscopy Protocol

5.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of 3-hydroxy-4-methylthiophene with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

5.2.2. Data Acquisition

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure

Caption: Molecular Structure of 3-Hydroxy-4-methylthiophene

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of 3-hydroxy-4-methylthiophene. The provided ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of structurally similar compounds, serves as a robust reference for researchers working with this molecule. The experimental protocols outlined herein offer a standardized approach to acquiring high-quality spectral data, ensuring reproducibility and accuracy in structural characterization. As with any predictive data, experimental verification is the ultimate standard. However, this guide provides a strong and scientifically-grounded starting point for the spectroscopic investigation of 3-hydroxy-4-methylthiophene.

References

-

BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from BenchChem website.[1]

Sources

Introduction to the Mass Spectrometric Analysis of 3-Hydroxy-4-methylthiophene

An In-Depth Technical Guide to the Mass Spectrometry of 3-Hydroxy-4-methylthiophene

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-Hydroxy-4-methylthiophene (C₅H₆OS), a heterocyclic compound of interest in synthetic chemistry and drug development. We present a detailed, first-principles approach to its characterization using two complementary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This document outlines optimized experimental protocols, explains the causal-based reasoning for methodological choices, and provides an in-depth analysis of the predicted fragmentation patterns and spectral data. The guide is intended for researchers, scientists, and analytical chemists who require a robust framework for the structural elucidation and molecular weight confirmation of substituted thiophenes and related heterocyclic molecules.

3-Hydroxy-4-methylthiophene is an aromatic organosulfur compound featuring a thiophene ring substituted with both a hydroxyl and a methyl group. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and metabolite identification in various scientific domains, including pharmaceutical research and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of methods. As an application-focused document, it delves into the rationale for selecting specific MS techniques, providing a strategic framework for analysis. We will explore both a "hard" ionization method, Electron Ionization (EI), which provides rich structural information through fragmentation, and a "soft" ionization method, Electrospray Ionization (ESI), which excels at confirming molecular weight with minimal fragmentation.[1][2] By leveraging the complementary nature of these techniques, a complete and confident characterization of 3-Hydroxy-4-methylthiophene can be achieved.

Physicochemical Properties & Structural Data

A foundational understanding of the analyte's properties is critical for designing any mass spectrometric method. The key characteristics of 3-Hydroxy-4-methylthiophene are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₅H₆OS | --- |

| Molecular Weight (Monoisotopic) | 114.0140 Da | Calculated |

| Molecular Weight (Average) | 114.17 g/mol | Calculated |

| Chemical Structure | --- | |

| Key Functional Groups | Thiophene Ring, Hydroxyl (Phenolic-like), Methyl | --- |

Core Principles: Selecting the Right Ionization Technique

The choice of ionization method is the most critical decision in a mass spectrometric workflow. It dictates the type of information that can be obtained.

-

Electron Ionization (EI): This technique utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing significant and reproducible fragmentation.[2][3] This "hard" ionization is ideal for elucidating the molecule's structure by piecing together the resulting fragment puzzle. The standardized energy allows for the creation of spectral libraries for compound identification.[3]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal excess energy.[1][4][5] This results in the observation of the intact molecule, typically as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. ESI is the method of choice for confirming molecular weight and is the standard interface for Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The following workflow diagram illustrates the general analytical pathway for both techniques.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Rationale for EI-MS

EI-MS is employed for its ability to generate a detailed fragmentation "fingerprint" of the analyte. For 3-Hydroxy-4-methylthiophene, this is essential for confirming the substitution pattern on the thiophene ring. The stability of the aromatic thiophene ring suggests that the molecular ion will be clearly visible, while the substituents (hydroxyl and methyl groups) provide predictable cleavage points.[6]

Experimental Protocol: Gas Chromatography-EI-MS

This protocol is designed for a standard quadrupole GC-MS system.

-

Sample Preparation: Prepare a 100 µg/mL solution of 3-Hydroxy-4-methylthiophene in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate.

-

GC Separation:

-

Injector: 250°C, Split mode (20:1).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS Interface:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

Predicted EI Mass Spectrum and Fragmentation Pathway

Upon electron impact, 3-Hydroxy-4-methylthiophene (MW 114.01) will form a molecular ion (M•⁺) at m/z 114 . This peak is expected to be prominent due to the stability of the aromatic ring.[6] The subsequent fragmentation is driven by the loss of stable neutral molecules and radicals.

Primary Fragmentation Mechanisms:

-

Loss of CO: Hydroxy-substituted aromatic rings frequently undergo rearrangement and loss of a neutral carbon monoxide (CO) molecule. This would lead to a significant fragment at m/z 86 .[7]

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a methyl radical (15 Da), producing an ion at m/z 99 .

-

Loss of a Hydrogen Radical (•H): Benzylic-like cleavage from the methyl group can lead to the loss of a hydrogen atom, forming a stable ring-expanded tropylium-like ion at m/z 113 .[6]

The predicted fragmentation pathway is visualized below.

| m/z (Predicted) | Ion Formula | Proposed Structure / Loss | Mechanism |

| 114 | [C₅H₆OS]•⁺ | Molecular Ion (M•⁺) | Electron impact ionization |

| 113 | [C₅H₅OS]⁺ | [M - H]⁺ | Loss of H radical from methyl group |

| 99 | [C₄H₃OS]⁺ | [M - CH₃]⁺ | Loss of methyl radical |

| 86 | [C₄H₆S]•⁺ | [M - CO]•⁺ | Loss of neutral Carbon Monoxide |

| 71 | [C₃H₃S]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of CO from m/z 99 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Rationale for ESI-MS

ESI-MS is the ideal technique for unambiguously determining the molecular weight of 3-Hydroxy-4-methylthiophene. Its "soft" nature ensures the molecule remains intact, preventing the potential ambiguity of a weak or absent molecular ion in an EI spectrum.[1][5] Furthermore, its direct compatibility with liquid chromatography (LC) makes it indispensable for analyzing the compound in complex matrices, such as reaction mixtures or biological samples.

Experimental Protocol: Liquid Chromatography-ESI-MS

This protocol is designed for a standard HPLC system coupled to a single quadrupole or TOF mass spectrometer.

-

Sample Preparation: Prepare a 10 µg/mL solution of 3-Hydroxy-4-methylthiophene in a 50:50 mixture of Water:Methanol with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

-

LC Separation:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Interface (ESI Source):

-

Ionization Mode: Positive and Negative ESI.

-

Capillary Voltage: +4.0 kV (Positive Mode), -3.5 kV (Negative Mode).

-

Drying Gas (N₂): Flow rate of 10 L/min at 350°C.

-

Nebulizer Pressure: 45 psi.

-

-

MS Detection:

-

Mass Range: Scan from m/z 50 to 250.

-

Fragmentation Voltage: Low (e.g., 70V) to minimize in-source fragmentation.

-

Predicted ESI Mass Spectrum

The ESI mass spectrum will be significantly simpler than the EI spectrum. The primary goal is to observe the pseudo-molecular ions.

| Ion Mode | Predicted m/z | Ion Formula | Ion Type |

| Positive | 115.0212 | [C₅H₇OS]⁺ | Protonated Molecule [M+H]⁺ |

| Negative | 113.0067 | [C₅H₅OS]⁻ | Deprotonated Molecule [M-H]⁻ |

Minimal to no fragmentation is expected under standard ESI conditions. The observation of both the [M+H]⁺ and [M-H]⁻ ions provides extremely high confidence in the assigned molecular weight.

Conclusion: A Synergistic Approach to Characterization

The robust characterization of 3-Hydroxy-4-methylthiophene via mass spectrometry is best achieved through a synergistic application of both Electron Ionization and Electrospray Ionization techniques.

-

EI-MS provides an invaluable structural fingerprint, allowing for the confirmation of the molecule's core structure and substituent arrangement through predictable fragmentation pathways, such as the characteristic loss of CO.

-

ESI-MS delivers an unambiguous confirmation of the monoisotopic molecular weight, which is critical for verifying elemental composition, especially when coupled with a high-resolution mass analyzer.

By integrating the data from these two powerful techniques, researchers and drug development professionals can achieve a self-validating and comprehensive understanding of this important heterocyclic compound, ensuring scientific integrity and accelerating research outcomes.

References

-

Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science. [Link]

-

3,4-Bis(Hydroxymethyl)thiophene. PubChem. [Link]

-

Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. [Link]

-

Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Mass spectrometry of dimethylthiophosphinates of aromatic hydroxy compounds. Biomedical Mass Spectrometry. [Link]

-

Determination of 3-methylthiophene (CAS: 616-44-4) on air samples taken in the working environment. Analytice. [Link]

-

Characterization of hydroxyphthioceranoic and phthioceranoic acids by charge-switch derivatization and CID tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

-

3-Methylthiophene. Wikipedia. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

3-(Methylthio)thiophene. PubChem. [Link]

-

Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). Cheméo. [Link]

-

Higher Order Mass Spectrometry Techniques Applied to Biopharmaceuticals. LCGC International. [Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

-

Electron Ionization for GC–MS. Chromatography Online. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

-

Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science. [Link]

-

Electron ionization. Wikipedia. [Link]

-

3-methylthiophene. Organic Syntheses Procedure. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]

-

Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 7. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Substituted Thiophenes in Medicinal Chemistry: Synthesis, Pharmacological Signaling, and Drug Development Workflows

Executive Summary: The Strategic Value of Thiophene Bioisosterism

In contemporary medicinal chemistry, the substitution of a benzene ring with a thiophene bioisostere is rarely a mere structural tweak; it is a strategic modulation of a molecule's physicochemical and pharmacokinetic space. Thiophenes (C₄H₄S) are five-membered, sulfur-containing heteroaromatics that offer similar steric bulk to phenyl rings but possess distinct electron density profiles and altered dihedral angles [[1]](). This unique profile enhances lipophilicity and target binding affinity, which is why the thiophene moiety currently ranks 4th among sulfur-containing small molecules in US FDA drug approvals 2. Recent FDA approvals, such as the opioid agonist oliceridine, underscore the enduring utility of this scaffold in modern therapeutics [[3]]().

As an Application Scientist, I approach thiophene derivatization as a highly predictable method to optimize target engagement, metabolic half-life, and synthetic tractability.

Synthetic Methodologies: The Gewald Reaction

When designing high-throughput libraries of substituted thiophenes, the Gewald reaction remains the gold standard. This multicomponent reaction (MCR) synthesizes highly functionalized 2-aminothiophenes in a single pot from a ketone or aldehyde, an α-cyanoester, and elemental sulfur 4.

Mechanistic Causality: From a kinetic and thermodynamic standpoint, the reaction is a masterclass in funneling complex equilibria. The process is initiated by a base-catalyzed (e.g., piperidine) Knoevenagel-Cope condensation to form an α,β-unsaturated intermediate 4. We utilize secondary amines because they efficiently deprotonate the active methylene while avoiding unwanted side reactions. The resulting allylic anion executes a nucleophilic attack to open the elemental sulfur (S₈) ring 4.

This step generates a complex, kinetically controlled equilibrium of polysulfide intermediates. However, the lack of a resonance-stabilized leaving group means these polysulfides have no thermodynamic benefit to remain open 4. The singular driving force of the reaction is the irreversible intramolecular cyclization and subsequent aromatization into the thiophene ring, which acts as a thermodynamic sink 4.

Thermodynamic and kinetic flow of the Gewald reaction mechanism.

Pharmacological Landscape & Target Signaling

The inclusion of a thiophene ring often serves as a "metabolic handle" or a conformational lock in drug design.

-

Clopidogrel (Antiplatelet): Clopidogrel is a thienopyridine prodrug. The thiophene ring is not the active pharmacophore itself; rather, it is strategically placed to undergo CYP450-mediated oxidation in the liver. This ring-opening event generates a highly reactive thiol metabolite that forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, effectively halting ADP-mediated platelet aggregation [[2]]().

-

Olanzapine (Antipsychotic): In thienobenzodiazepines like olanzapine, the thiophene ring replaces a benzene ring to subtly alter the dihedral angle of the tricyclic core. This conformational shift is critical for achieving dual antagonism at both dopamine D₂ and serotonin 5-HT₂A receptors 2.

-

Natural Metabolites & Fused Systems: Beyond synthetic drugs, naturally occurring polythiophenes (found in the Asteraceae plant family) exhibit potent antimicrobial and anti-inflammatory properties, often acting via phototoxic mechanisms or enzyme inhibition (e.g., Cathepsin D) 5. Furthermore, fused systems like benzothiophenes are synthesized using reagents like Lawesson's reagent to access even broader pharmacological spaces .

Pharmacological activation and signaling pathway of Clopidogrel.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To rationalize the impact of thiophene substitution, we must look at the data. The following table summarizes key FDA-approved thiophene derivatives and the structural causality behind their efficacy.

| Drug Name | Pharmacological Class | Target/Mechanism | Key Thiophene Contribution |

| Olanzapine | Atypical Antipsychotic | D₂ / 5-HT₂A Antagonist | Modulates tricyclic dihedral angle for optimal receptor fit 2. |

| Clopidogrel | Antiplatelet | P2Y12 Inhibitor | Acts as a metabolic handle; CYP450 oxidation yields active thiol 2. |

| Tiagabine | Anticonvulsant | GABA Reuptake Inhibitor | Lipophilic bis-thiophene anchor enhances blood-brain barrier penetration 2. |

| Oliceridine | Opioid Analgesic | µ-Opioid Receptor Agonist | Thiophene inclusion optimizes G-protein bias, reducing respiratory depression 3. |

| Duloxetine | Antidepressant (SNRI) | SERT / NET Inhibitor | Bioisosteric replacement of phenyl ring increases metabolic half-life. |